I₂ Receptor Binding Affinity: BU226 vs. BU224 Head-to-Head Comparison
In direct comparative radioligand displacement studies using rat brain membranes, BU226 (2-(4,5-dihydroimidaz-2-yl)-isoquinoline) demonstrated a Kᵢ of 1.4 nM for I₂ receptors, representing slightly higher absolute affinity compared to its quinoline analog BU224 (2-(4,5-dihydroimidaz-2-yl)-quinoline) which exhibited a Kᵢ of 2.1 nM under identical assay conditions [1]. This 1.5-fold affinity advantage for BU226 is offset by a substantially different selectivity profile between the two compounds, with BU224 displaying 832-fold selectivity for I₂ over I₁ receptors compared to BU226's 380-fold selectivity [1].
| Evidence Dimension | I₂ receptor binding affinity (Kᵢ) |
|---|---|
| Target Compound Data | Kᵢ = 1.4 nM |
| Comparator Or Baseline | BU224: Kᵢ = 2.1 nM |
| Quantified Difference | BU226 affinity is 1.5-fold higher (Kᵢ ratio = 0.67) |
| Conditions | [³H]2-BFI displacement in rat brain membranes |
Why This Matters
Higher absolute affinity (lower Kᵢ) enables greater assay sensitivity at reduced ligand concentrations, which is critical for low-abundance receptor detection and autoradiography applications.
- [1] Hudson AL, Gough R, Tyacke R, Lione L, Lalies M, Lewis J, Husbands S, Knight P, Murray F, Hutson P, Nutt DJ. Novel selective compounds for the investigation of imidazoline receptors. Ann N Y Acad Sci. 1999;881:81-91. View Source
